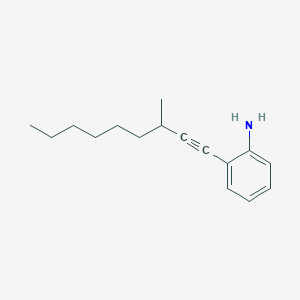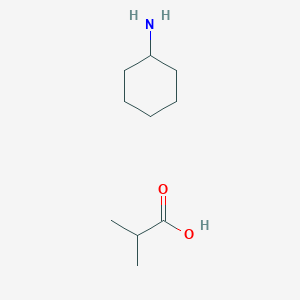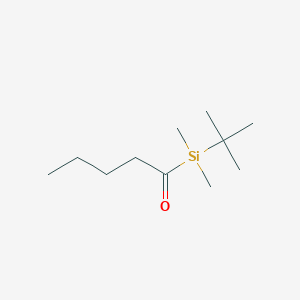
Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- is a specialized organosilicon compound. It is characterized by the presence of a silane group bonded to a (1,1-dimethylethyl)dimethyl(1-oxopentyl) moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- typically involves the reaction of appropriate silane precursors with (1,1-dimethylethyl)dimethyl(1-oxopentyl) reagents under controlled conditions. Common synthetic routes may include hydrosilylation reactions, where a silane compound reacts with an unsaturated organic compound in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing efficient catalysts to ensure high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired product on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- can undergo various chemical reactions, including:
Oxidation: The silane group can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced silane derivatives.
Substitution: Halogenated silanes and other substituted silane compounds.
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- involves its interaction with molecular targets through its silane group. The silane group can form strong bonds with oxygen and other electronegative elements, facilitating various chemical transformations. The pathways involved may include hydrosilylation, oxidation, and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Triethylsilane
- Trimethylsilane
- Phenylsilane
- Diphenylsilane
- Triphenylsilane
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl(1-oxopentyl)- is unique due to its specific structural configuration, which imparts distinct chemical reactivity and properties. Compared to other silanes, it may offer enhanced stability, reactivity, or compatibility with certain substrates, making it valuable for specialized applications .
Propiedades
Número CAS |
111351-65-6 |
|---|---|
Fórmula molecular |
C11H24OSi |
Peso molecular |
200.39 g/mol |
Nombre IUPAC |
1-[tert-butyl(dimethyl)silyl]pentan-1-one |
InChI |
InChI=1S/C11H24OSi/c1-7-8-9-10(12)13(5,6)11(2,3)4/h7-9H2,1-6H3 |
Clave InChI |
XJYFLUCLXZUOBE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




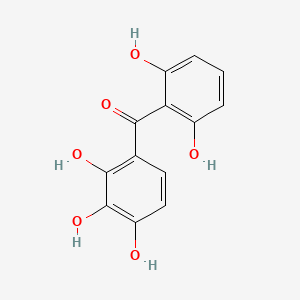

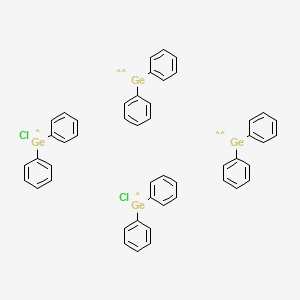
![Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14307884.png)

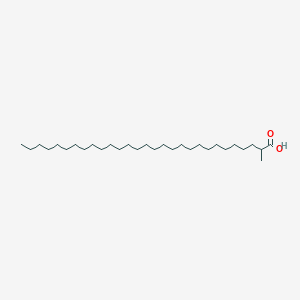

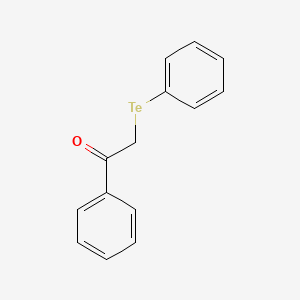
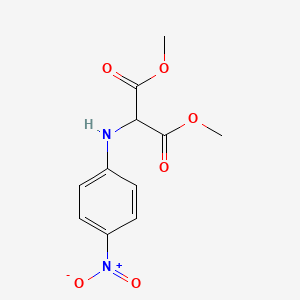
![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
